

# Technical Grade Crotoxyphos: Physicochemical Characterization and Stability Profiling

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## Compound of Interest

Compound Name: Crotoxyphos

CAS No.: 7700-17-6

Cat. No.: B1669631

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## Executive Summary & Molecular Identity<sup>[1][2]</sup>

**Crotoxyphos** (CAS 7700-17-6) is an organophosphate acetylcholinesterase (AChE) inhibitor belonging to the enol phosphate class.<sup>[1][2]</sup> Historically utilized as an ectoparasiticide (trade name Ciodrin), its current relevance in drug development lies in its structural complexity—specifically its chirality and geometric isomerism—which serves as a model for studying stereoselective enzyme kinetics and hydrolytic stability in toxicological assays.

Technical grade **Crotoxyphos** is rarely a single isomer; it exists as a mixture of geometric isomers (E/Z) and enantiomers due to the chiral center at the

-methylbenzyl group.<sup>[1][2]</sup> Researchers must account for this heterogeneity, as the (

)-enantiomer often exhibits superior AChE inhibitory potency compared to its (

) counterpart.<sup>[1][2][3]</sup>

## Molecular Specifications

Parameter	Technical Specification
IUPAC Name	1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate
Common Name	Crotoxypfos
CAS Number	7700-17-6
Molecular Formula	
Molecular Weight	314.27 g/mol
SMILES	<chem>COP(=O)(OC)O/C(C)=C/C(=O)OC(C)C1=CC=CC=C1</chem>
Chirality	1 Chiral center (-methylbenzyl); Technical grade is racemic. <sup>[1][2][4][5][6]</sup>

## Physicochemical Data Matrix

The following data aggregates experimentally verified properties essential for formulation and analytical method development.

Property	Value	Context/Implication
Physical State	Light straw-colored liquid	Pure standard is colorless; yellowing indicates oxidation. [1][2]
Boiling Point	135°C @ 0.03 mmHg	Critical: Decomposes at atmospheric pressure.[1][2] Do not distill without high vacuum. [1][2]
Density	1.19 – 1.20 g/mL @ 25°C	Denser than water; sinks in aqueous extraction phases.[1][2]
Vapor Pressure	mmHg @ 25°C	Low volatility; inhalation risk is primarily via aerosol, not vapor. [1][2]
Refractive Index		Useful for quick purity checks of bulk technical material.[1][2]
Solubility (Water)	~1 g/L (0.1%) @ 20°C	Low aqueous solubility necessitates organic co-solvents (e.g., DMSO, Acetone) for bioassays.[2]
Solubility (Organic)	Miscible	Soluble in acetone, chloroform, ethanol, xylene.[2][7] Slightly soluble in kerosene.[1][2][7]
Log	3.3 (Calculated)	Lipophilic; readily crosses biological membranes and adsorbs to organic matter.[1][2]

## Chemical Stability & Degradation Kinetics[1][2][8]

Understanding the hydrolysis of **Crotoxyphos** is vital for storage and metabolic modeling.[1][2]

Unlike simple phosphates, **Crotoxyphos** contains two hydrolyzable ester linkages: the phosphate ester (P-O-vinyl) and the carboxylate ester (benzyl ester).[1][2]

## Hydrolysis Pathway

Research indicates that degradation often proceeds via the hydrolysis of the benzyl ester moiety first, followed by the breakdown of the phosphate group.[2] This process is pH-dependent, accelerating significantly in alkaline environments.[1][2]

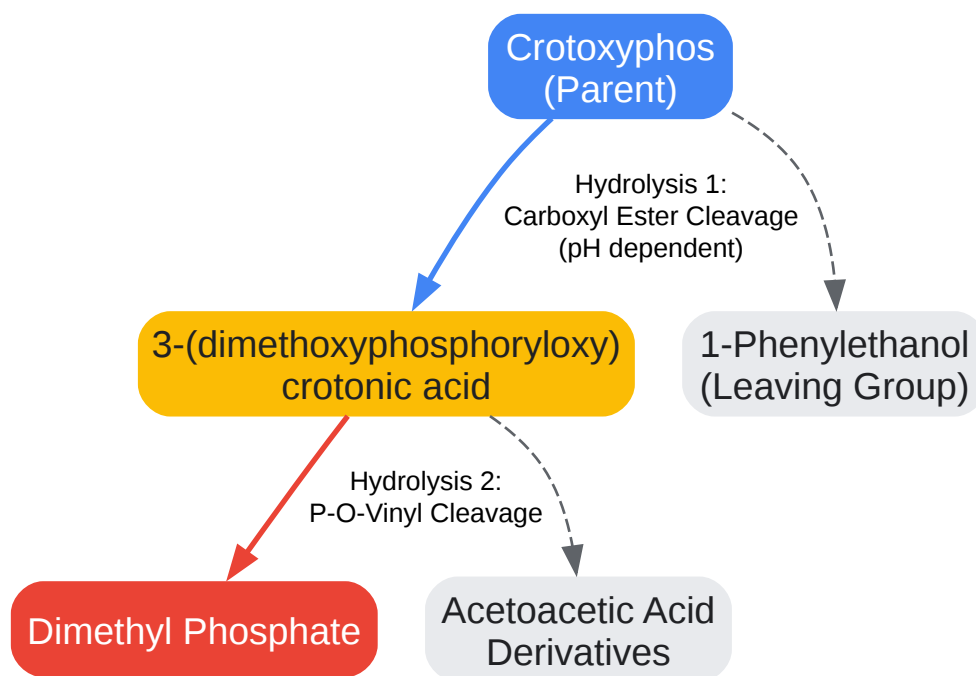
- Acidic (pH 1):

hours[1][2][7]

- Alkaline (pH 9):

hours[1][2][7]

The following diagram illustrates the primary degradation pathway, highlighting the cleavage of the benzyl ester to yield the intermediate acid.[2]



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Figure 1: Primary hydrolytic degradation pathway of **Crotoxyphos** via benzyl ester cleavage.[1][2]

## Analytical Methodologies

For drug development applications requiring precise quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1][2] Gas Chromatography (GC) carries a risk of thermal decomposition due to the molecule's heat sensitivity.[1][2]

### Protocol: Reverse-Phase HPLC Quantification

This protocol is designed to be self-validating by including an internal standard check.[1][2]

Objective: Quantify **Crotoxyphos** in technical grade samples or stability matrices.

- Reagents:
  - Acetonitrile (HPLC Grade).[1][2]
  - Water (Milli-Q or equivalent, acidified with 0.1% Formic Acid to suppress hydrolysis).[1][2]
  - Internal Standard (IS): Triphenyl phosphate (TPP) - chosen for structural similarity and stability.[1][2]
- Chromatographic Conditions:
  - Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5 $\mu$ m).[1][2]
  - Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).[1][2]
  - Flow Rate: 1.0 mL/min.[1][2]
  - Detection: UV @ 254 nm (targets the phenyl ring).[1][2]
  - Temperature: 25°C.
- Sample Preparation Workflow:
  - Stock: Dissolve 10 mg Technical **Crotoxyphos** in 10 mL Acetonitrile.
  - Working Standard: Dilute Stock to 50  $\mu$ g/mL. Add IS to final concentration of 20  $\mu$ g/mL.[1][2]

- Filter: Pass through 0.22  $\mu\text{m}$  PTFE filter (Nylon filters may bind the active).[1][2]
- System Suitability (Self-Validation):
  - Inject the standard 5 times.[1][2]
  - Requirement: Relative Standard Deviation (RSD) of peak area ratios (Analyte/IS) must be < 2.0%.
  - Resolution: Ensure baseline separation between the E and Z isomers if the column resolves them (often seen as a doublet).



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Figure 2: Step-by-step analytical workflow for **Crotoxyphos** quantification.

## Biological Interaction Mechanism

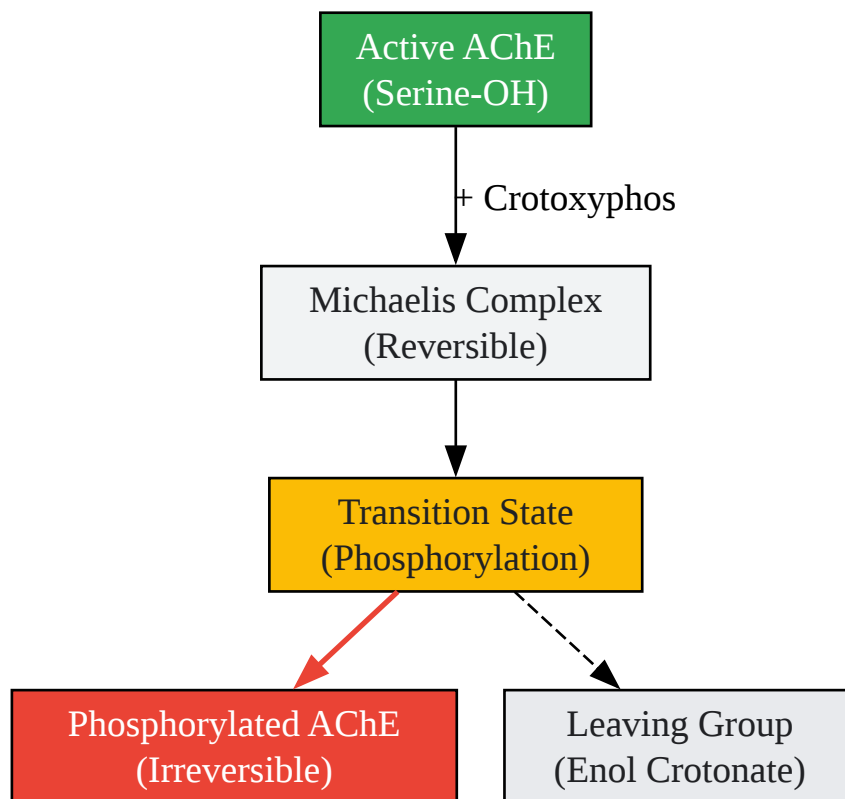
**Crotoxyphos** exerts its biological effect via the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[2]

## Mechanism of Action[2][9][10]

- Binding: The **Crotoxyphos** molecule enters the AChE gorge.[1][2]
- Phosphorylation: The nucleophilic serine hydroxyl attacks the phosphorus atom.[1][2]
- Leaving Group Release: The enol crotonate moiety (1-phenylethyl 3-oxobutanoate enol) is cleaved.[1][2]
- Inhibition: The enzyme is now phosphorylated (inhibited) and cannot degrade acetylcholine, leading to cholinergic crisis.[1][2]

Note on Stereoselectivity: The (+)-isomer of **Crotoxyphos** has been shown to be up to 11-fold more potent against certain AChE variants than the (-)-isomer [1].[1][2][3][8][9] This

necessitates chiral separation if precise toxicological profiling is required.[1][2]



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Figure 3: Kinetic mechanism of Acetylcholinesterase inhibition by **Crotoxyphos**.

## Handling & Safety Protocol

Warning: **Crotoxyphos** is a potent cholinesterase inhibitor.[1][2][5][9]

- LD50 (Oral, Rat): ~74–110 mg/kg.[1][2][5]
- Skin Absorption: High risk due to lipophilicity (LogP 3.3).[1][2]

Storage Protocol:

- Temperature: Store at 4°C for short term; -20°C for long term.
- Atmosphere: Store under Argon or Nitrogen.[1][2] The compound is moisture-sensitive (hydrolysis) and susceptible to oxidation (yellowing).[1][2]

- Container: Glass or Teflon. Avoid PVC or low-density polyethylene, as the compound may leach or adsorb.[1][2]

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- To cite this document: BenchChem. [Technical Grade Crotoxyphos: Physicochemical Characterization and Stability Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669631/docs#technical-grade-crotoxyphos-physicochemical-characterization-and-stability-profiling>]

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